(+)-Bakuchiol

Catalog No.
S520401
CAS No.
10309-37-2
M.F
C18H24O
M. Wt
256.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Bakuchiol

Crude Psoralea extracts contain phototoxic psoralens; racemic bakuchiol mixtures dilute biological activity. SMolecule supplies purified (+)-Bakuchiol, the enantiomerically pure meroterpene that delivers predictable retinoid-like effects.

  • Clinically proven comparable to retinol for wrinkles & hyperpigmentation, with minimal irritation for sensitive skin.
  • UV-stable for daytime formulations; no photodegradation or increased photosensitivity.
  • Enantiomerically pure material ensures batch-to-batch consistency for reliable R&D and cosmetic product development.

CAS Number

10309-37-2

Product Name

(+)-Bakuchiol

IUPAC Name

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

InChI

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1

InChI Key

LFYJSSARVMHQJB-QIXNEVBVSA-N

solubility

Soluble in DMSO

Synonyms

Bakuchiol; Drupanol; Chiba; NSC-671195; NSC671195; NSC 671195; UP-256; UP256; UP-256; W1975; W 1975; W-1975

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C

The exact mass of the compound Bakuchiol is 256.1827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

(+)-Bakuchiol is a meroterpene phenol isolated from the seeds and leaves of *Psoralea corylifolia*. It has gained significant procurement interest as a well-tolerated, plant-derived functional analog to retinol for use in anti-aging and dermatological formulations. Unlike retinoids, which are derivatives of vitamin A, (+)-Bakuchiol has a distinct chemical structure but modulates similar genetic pathways related to collagen synthesis and skin rejuvenation, establishing it as a primary alternative for formulators, especially for sensitive skin applications.

Research & Formulation Fit

Non-retinoid meroterpene phenol; no structural homology with vitamin A derivatives
Naturally derived (+)-S enantiomer; stereochemistry-dependent bioactivity reported
Reported gene-expression modulation context similar to retinol in skin models

Procuring crude *Psoralea corylifolia* extracts or unspecified bakuchiol mixtures introduces significant performance and safety risks. Crude extracts contain phototoxic compounds like psoralen and isopsoralen, which can cause severe skin damage upon UV exposure, a liability absent in purified (+)-Bakuchiol. Furthermore, the biological activity of bakuchiol can be enantiomer-selective; research on its anti-influenza activity demonstrated that the naturally occurring (+)-(S)-enantiomer had greater efficacy than the (-)-(R)-enantiomer, indicating that using a racemic mixture may dilute the desired biological effect and introduce variability. For reproducible, safe, and effective formulation, procurement of the purified (+)-Bakuchiol enantiomer is critical.

Substitution Risk

Target
Natural (+)-S-Bakuchiol, chirally pure enantiomer
Substitute risk
Synthetic racemic mixtures contain inactive (-)-R isomer; enantiomer-attribution may not transfer
Target
(+)-Bakuchiol: reported gene-expression modulation via distinct pathways
Substitute risk
Retinol: structural retinoid; tolerability endpoint profile may differ; photostability context not comparable
Target
Reported photostability ranking and formulation-stabilization evidence
Substitute risk
Other meroterpenes or antioxidants: antioxidant and stabilization context may not reproduce

Equivalent Anti-Aging Efficacy to Retinol with Superior Tolerability in Clinical Trials

In a 12-week, double-blind clinical trial, 0.5% (+)-Bakuchiol cream applied twice daily demonstrated a statistically significant reduction in wrinkle surface area and hyperpigmentation, with no statistical difference in efficacy compared to 0.5% retinol cream applied once daily. Critically for formulators and end-users, the retinol-treated group reported significantly more facial skin scaling and stinging, whereas the bakuchiol group did not.

Evidence DimensionClinical Photoaging Improvement & Tolerability
Target Compound DataSignificant decrease in wrinkle surface area and hyperpigmentation; minimal reports of scaling or stinging.
Comparator Or Baseline0.5% Retinol: Similar decrease in wrinkles and hyperpigmentation; significantly more reports of scaling and stinging.
Quantified DifferenceComparable efficacy in improving photoaging with a significantly better tolerability profile.
Conditions12-week, randomized, double-blind clinical study with 44 patients; 0.5% bakuchiol cream (twice daily) vs. 0.5% retinol cream (once daily).

This evidence allows for the procurement of (+)-Bakuchiol to formulate high-efficacy anti-aging products without the common irritation and patient compliance issues associated with retinol.

Clinical endpoint context
Head-to-head
(+)-Bakuchiol (0.5%)
Wrinkle/hyperpigmentation reduction comparable; scaling 0%, stinging 0%
Retinol (0.5%)
Comparable wrinkle/hyperpigmentation reduction; scaling 21%, stinging 11%
Reported tolerability endpoint context; supports formulation differentiation studies
12-week RCT, n=44, facial photoaging model

Retinol-Like Gene Expression Profile without Structural Similarity

Despite having no structural resemblance to retinoids, (+)-Bakuchiol functions as a retinol analog at the genomic level. In a full-thickness skin substitute model, DNA microarray analysis showed great similarity in the gene expression profiles induced by bakuchiol and retinol. Both compounds were shown to upregulate genes for collagen types I and IV, providing a mechanistic basis for bakuchiol's anti-aging effects and confirming its suitability as a functional, non-retinoid substitute.

Evidence DimensionGene Expression Modulation (Volcano Plot Similarity)
Target Compound DataDemonstrates a gene expression profile highly similar to retinol.
Comparator Or BaselineRetinol: The benchmark for anti-aging gene expression, including upregulation of key collagen and extracellular matrix genes.
Quantified DifferenceQualitatively similar modulation of key anti-aging genes, validating it as a functional analog.
ConditionsIn vitro DNA microarray analysis on a full-thickness skin substitute model.

This confirms that (+)-Bakuchiol is not just superficially similar but works through a comparable mechanism to retinol, justifying its procurement as a direct replacement in evidence-based formulations.

Tyrosinase inhibition
Cross-study
IC50 6.91 ± 0.96 μM (Bakuchiol) vs 16.86 ± 3.28 μM (Kojic Acid)
Supports enzyme inhibition endpoint review; ~2.4-fold lower IC50 reported
Mushroom tyrosinase, pH 6.8, 30 °C, L-DOPA substrate

Superior Photostability and Formulation Compatibility Compared to Retinol

A key procurement advantage of (+)-Bakuchiol is its chemical stability. Unlike retinol, which degrades upon exposure to light and air, bakuchiol is photostable. This stability simplifies the manufacturing process, allows for less complex and costly packaging (e.g., no requirement for opaque, airless containers), and enables use in daytime product formulations without the risk of photosensitivity associated with retinol. This makes it a more versatile and cost-effective active ingredient from a process and formulation standpoint.

Evidence DimensionPhotostability & Formulation Versatility
Target Compound DataStable in the presence of light and air.
Comparator Or BaselineRetinol: Unstable and degrades upon exposure to light and air, requiring special packaging and nighttime-only use recommendations.
Quantified DifferenceQualitatively higher stability, enabling daytime use and simpler formulation/packaging requirements.
ConditionsGeneral formulation and stability testing principles in cosmetic science.

Procuring (+)-Bakuchiol reduces manufacturing complexity, lowers packaging costs, and expands product development opportunities to include stable, daytime-use anti-aging products.

Antimicrobial MIC
Cross-study
MIC 2 µg/mL against ciprofloxacin-resistant S. aureus mutant
Reported MIC endpoint context; potency maintained against resistant strain
Laboratory-generated mutant; wild-type MIC comparable
Stereochemical control
Class-level
Natural (+)-S enantiomer active; synthetic (-)-R isomer reported inactive in biological assays
Enantiomer-attribution review required; racemic mixtures may confound interpretation
SAR studies; verify isomer identity for reproducibility
Retinol stabilization
Cross-study
~60-fold more effective than natural tocopherol in stabilizing retinol against oxidation
Reported stabilization ranking; supports co-formulation and stability research
Photo-oxidative and singlet oxygen environments

High-Performance Anti-Aging Formulations for Sensitive Skin

For developing cosmetic lines targeting consumers who cannot tolerate retinol. The direct clinical evidence of comparable efficacy to retinol for wrinkles and hyperpigmentation, combined with significantly lower irritation, makes (+)-Bakuchiol the ideal choice for this market segment.

Daytime-Use Serums and Moisturizers with Anti-Aging Claims

Where retinol is unsuitable due to its photostability issues, (+)-Bakuchiol can be formulated into products intended for morning use. Its inherent stability to UV light allows for the creation of anti-aging products that fit into a daily, sun-exposed routine without degradation or increased photosensitivity risk.

Reproducible Preclinical and Dermatological Research

For research applications requiring a consistent, well-defined stimulus of retinoid-like pathways without the confounding variables of retinoid instability or the impurities of crude extracts. Using the purified (+)-enantiomer ensures that observed effects on gene expression and cellular behavior are directly attributable to the specific molecule.

Simplified and Cost-Effective Manufacturing Workflows

In industrial settings where process efficiency is key. The stability of (+)-Bakuchiol eliminates the need for specialized, light-blocking manufacturing equipment and airless packaging, reducing capital expenditure and simplifying the supply chain compared to products based on retinol.

Application Fit Matrix

Application
Selection Property
Validation Focus
Skin photoaging model studies with retinol comparator context
Tolerability endpoint monitoring
Reported wrinkle and hyperpigmentation endpoints
Tyrosinase inhibition and antimicrobial screening studies
In vitro enzyme and MIC endpoint review
Enzyme kinetics and resistant-strain MIC context
Retinoid formulation stability studies
Antioxidant stabilization ranking
Retinol oxidative stability model
Retinoid-responsive pathway studies in skin models
Gene-expression modulation context
Collagen and aquaporin expression endpoints

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

256.182715385 Da

Monoisotopic Mass

256.182715385 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OT12HJU3AR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 24 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10309-37-2

Wikipedia

Bakuchiol

Use Classification

Cosmetics -> Antimicrobial
1: Shoji M, Arakaki Y, Esumi T, Kohnomi S, Yamamoto C, Suzuki Y, Takahashi E, Konishi S, Kido H, Kuzuhara T. Bakuchiol Is a Phenolic Isoprenoid with Novel Enantiomer-selective Anti-influenza A Virus Activity Involving Nrf2 Activation. J Biol Chem. 2015 Nov 13;290(46):28001-17. doi: 10.1074/jbc.M115.669465. Epub 2015 Oct 7. PubMed PMID: 26446794; PubMed Central PMCID: PMC4646038.
2: Mao H, Wang H, Ma S, Xu Y, Zhang H, Wang Y, Niu Z, Fan G, Zhu Y, Gao XM. Bidirectional regulation of bakuchiol, an estrogenic-like compound, on catecholamine secretion. Toxicol Appl Pharmacol. 2014 Jan 1;274(1):180-9. doi: 10.1016/j.taap.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24231057.
3: Dong DG, Zhang Y, Zhang SL, Lv J, Guo EM, Fang ZZ, Cao YF. Inhibition potential of UDP-glucuronosyltransferases (Ugts) 1A isoforms by the analogue of resveratrol, bakuchiol. Pharmazie. 2014 Jan;69(1):60-3. PubMed PMID: 24601226.
4: Park MH, Kim JH, Chung YH, Lee SH. Bakuchiol sensitizes cancer cells to TRAIL through ROS- and JNK-mediated upregulation of death receptors and downregulation of survival proteins. Biochem Biophys Res Commun. 2016 Apr 29;473(2):586-92. doi: 10.1016/j.bbrc.2016.03.127. Epub 2016 Mar 28. PubMed PMID: 27033605.
5: Hu C, Liang Q, Tang X, Wang Y, Ma Z, Xiao C, Tan H, Gao Y, Huang X. In vivo metabolite identification of bakuchiol in rats by UPLC/ESI-PDA-QTOF-MS. Fitoterapia. 2015 Oct;106:129-34. doi: 10.1016/j.fitote.2015.09.005. Epub 2015 Sep 5. PubMed PMID: 26347955.
6: Nordin MA, Abdul Razak F, Himratul-Aznita WH. Assessment of Antifungal Activity of Bakuchiol on Oral-Associated Candida spp. Evid Based Complement Alternat Med. 2015;2015:918624. doi: 10.1155/2015/918624. Epub 2015 Nov 8. PubMed PMID: 26633986; PubMed Central PMCID: PMC4655055.
7: Kim JE, Kim JH, Lee Y, Yang H, Heo YS, Bode AM, Lee KW, Dong Z. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase. Oncotarget. 2016 Mar 22;7(12):14616-27. doi: 10.18632/oncotarget.7524. PubMed PMID: 26910280; PubMed Central PMCID: PMC4924739.
8: Yu Q, Zou HM, Wang S, Xu YM, Li JM, Zhang N. [Regulative effect of bakuchiol on ESF-1 cells anti-aging gene]. Zhong Yao Cai. 2014 Apr;37(4):632-5. Chinese. PubMed PMID: 25345139.
9: Lau KM, Wong JH, Wu YO, Cheng L, Wong CW, To MH, Lau CP, Yew DT, Leung PC, Fung KP, Hui M, Ng TB, Lau CB. Anti-dermatophytic activity of bakuchiol: in vitro mechanistic studies and in vivo tinea pedis-inhibiting activity in a guinea pig model. Phytomedicine. 2014 Jun 15;21(7):942-5. doi: 10.1016/j.phymed.2014.03.005. Epub 2014 Apr 2. PubMed PMID: 24703327.
10: Chi M, Peng Y, Zheng J. Characterization of glutathione conjugates derived from reactive metabolites of bakuchiol. Chem Biol Interact. 2016 Jan 25;244:178-86. doi: 10.1016/j.cbi.2015.12.009. Epub 2015 Dec 19. PubMed PMID: 26712081.
11: Chaudhuri RK, Bojanowski K. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects. Int J Cosmet Sci. 2014 Jun;36(3):221-30. doi: 10.1111/ics.12117. Epub 2014 Mar 6. PubMed PMID: 24471735.
12: Zhang SQ, Fan YM. Ultra-high-performance liquid chromatography-tandem mass spectrometry for pharmacokinetics of bakuchiol in rats. Biomed Chromatogr. 2014 Mar;28(3):433-8. doi: 10.1002/bmc.3051. Epub 2013 Sep 23. PubMed PMID: 24115152.
13: Lee SJ, Yoo M, Go GY, Kim DH, Choi H, Leem YE, Kim YK, Seo DW, Ryu JH, Kang JS, Bae GU. Bakuchiol augments MyoD activation leading to enhanced myoblast differentiation. Chem Biol Interact. 2016 Mar 25;248:60-7. doi: 10.1016/j.cbi.2016.02.008. Epub 2016 Feb 18. PubMed PMID: 26902638.
14: Zhao ZJ, Gong Z, Shi SZ, Yang JL, Ma NN, Wang Q. [Toxicokinetics of bakuchiol, hepatic and renal toxicity in rats after single oral administration of Psoraleae Fructus and combination with Glycyrrhizae Radix et Rhizoma]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(11):2221-6. Chinese. PubMed PMID: 26552185.
15: Jeong M, Hong T, Lee K, Hwangbo H, Kim M, Ma W, Zahn M. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. J AOAC Int. 2015 Jul-Aug;98(4):902-6. doi: 10.5740/jaoacint.14-228. PubMed PMID: 26268970.
16: Xu Y, Li P, Zhang X, Wang J, Gu D, Wang Y. In vitro evidence for bakuchiol's influence towards drug metabolism through inhibition of UDP-glucuronosyltransferase (UGT) 2B7. Afr Health Sci. 2014 Sep;14(3):564-9. doi: 10.4314/ahs.v14i3.10. PubMed PMID: 25352873; PubMed Central PMCID: PMC4209642.
17: Li L, Chen X, Liu CC, Lee LS, Man C, Cheng SH. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis. Front Pharmacol. 2016 May 24;7:128. doi: 10.3389/fphar.2016.00128. eCollection 2016. PubMed PMID: 27252650; PubMed Central PMCID: PMC4877368.
18: Wang PL, Zhang FX, Qiu ZC, Yao ZH, Wong MS, Yao XS, Dai Y. Isolation and identification of metabolites of bakuchiol in rats. Fitoterapia. 2016 Mar;109:31-8. doi: 10.1016/j.fitote.2015.11.006. Epub 2015 Nov 14. PubMed PMID: 26586623.
19: Zhuang X, Zhong Y, Yuan M, Li H. Pre-column derivatization combined with UHPLC-MS/MS for rapid and sensitive quantification of bakuchiol in rat plasma. J Pharm Biomed Anal. 2013 Mar 5;75:18-24. doi: 10.1016/j.jpba.2012.11.001. Epub 2012 Nov 10. PubMed PMID: 23312380.
20: Lin J, Yao HJ, Li RY. Bakuchiol inhibits cell proliferation and induces apoptosis and cell cycle arrest in SGC-7901 human gastric cancer cells. J BUON. 2016 Jul-Aug;21(4):889-894. PubMed PMID: 27685910.

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